2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
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Description
The compound “2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It seems to contain an indole group, which is a prevalent moiety in many natural products and drugs . Indole derivatives are known to exhibit diverse pharmacological properties .
Scientific Research Applications
Chemical Synthesis and Modification
Research has shown that derivatives of indole carboxylic acids, similar in structure to the compound , have been synthesized and evaluated for various biological activities. For instance, Lehr et al. (2001) synthesized derivatives of 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid, evaluating their ability to inhibit arachidonic acid release mediated by cytosolic phospholipase A(2) in human platelets, highlighting one of the most active compounds with significant inhibitory potency Lehr, M., Klimt, M., & Elfringhoff, A. S., 2001.
Molecular Mechanisms and Biological Activities
The compound's analogs have been part of studies focusing on the molecular mechanisms underlying their biological activities. In particular, the reaction of indole carboxylic acid/amide with propargyl alcohols, as investigated by Selvaraj et al. (2019), demonstrated the formation of lactams and lactones through annulation, migration, and decarboxylative cyclization processes. This research provides insights into the chemical behavior and potential applications of indole derivatives in synthetic chemistry Selvaraj, K., Debnath, S., & Swamy, K., 2019.
Electrochemical Studies and Oxidation Products
Electrochemical and enzymatic studies have examined the oxidation of indole-3-acetic acid, a related compound, to understand its role and transformation within biological systems. Hu and Dryhurst (1997) explored the electrochemically driven and peroxidase/O2-mediated oxidation of indole-3-acetic acid at physiological pH, identifying major reaction products and shedding light on potential biological roles and pathways Hu, T., & Dryhurst, G., 1997.
Synthesis and Application in Material Science
Indole derivatives have also been explored for their potential in material science. Aebly et al. (2018) detailed the synthesis of eumelanin-inspired dihydroxyindole-2-carboxylate ethyl ester derivatives, underscoring the importance of these molecules in understanding melanin and developing biomimetic materials Aebly, A. H., Levy, J. N., Steger, B. J., Quirke, J., & Belitsky, J., 2018.
Properties
IUPAC Name |
3-[2-(1H-indol-3-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-17-16-15(18(23)24)14-5-7-19(16,25-14)10-21(17)8-6-11-9-20-13-4-2-1-3-12(11)13/h1-5,7,9,14-16,20H,6,8,10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHPRHVRHUWVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1CCC4=CNC5=CC=CC=C54)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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